(E,2S,3R)-2-Aminotetradec-5-en-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(E,2S,3R)-2-aminotetradec-5-en-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h10-11,13-14,16H,3-9,12,15H2,1-2H3/b11-10+/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIMNRBWCSRKIX-NXFSIWHZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC(C(C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C[C@H]([C@H](C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Enzymatic Mechanisms of E,2s,3r 2 Aminotetradec 5 En 3 Ol and Analogues
Proposed Biosynthetic Origins of Amino Alcohols in Natural Sources
The core structure of (E,2S,3R)-2-Aminotetradec-5-en-3-ol and related amino alcohols is derived from the condensation of a fatty acid and an amino acid, followed by a series of modifications. nih.govnih.gov
The initial and rate-limiting step in the biosynthesis of sphingoid bases is the condensation of a fatty acyl-CoA with an amino acid. nih.gov
Amino Acids: L-serine is the primary amino acid precursor for the biosynthesis of canonical sphingolipids, leading to the formation of oxysphingolipids. mdpi.com The condensation of L-serine with a fatty acyl-CoA, typically palmitoyl-CoA, is catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govnih.gov This reaction forms 3-ketodihydrosphingosine. nih.gov In some cases, other amino acids like L-alanine can be utilized, resulting in the production of atypical deoxysphingolipids. mdpi.com
Fatty Acids: The long-chain aliphatic tail of the amino alcohol is derived from a fatty acid. mdpi.com Palmitoyl-CoA (a 16-carbon saturated fatty acid) is a common starting material. youtube.com The chain length and degree of saturation of the final amino alcohol can vary depending on the specific fatty acyl-CoA utilized by SPT and subsequent modifications. mdpi.com
| Precursor Molecule | Role in Biosynthesis | Resulting Structural Feature |
| L-Serine | Provides the C1, C2, and amino group | Amino alcohol head group |
| Palmitoyl-CoA | Provides the long-chain aliphatic tail | C14-alkene chain (after modification) |
| L-Alanine | Alternative amino acid precursor | Leads to deoxysphingolipids |
Enzymology of Key Biosynthetic Steps
Following the initial condensation reaction, a series of enzymatic steps are required to produce the final this compound molecule. These include reduction, desaturation, and acylation reactions.
Hydroxyl Group Formation: The keto group at the C-3 position of 3-ketodihydrosphingosine is reduced to a hydroxyl group by the enzyme 3-ketodihydrosphingosine reductase, an NADPH-dependent reaction. youtube.com This establishes the hydroxyl moiety of the amino alcohol.
Alkene Group Formation: The introduction of the double bond at the C-5 position is catalyzed by a desaturase enzyme. nih.govnih.gov In sphingolipid biosynthesis, dihydroceramide (B1258172) desaturase (DES) introduces a double bond at the C4-C5 position of the dihydrosphingosine backbone. nih.gov These enzymes are typically membrane-bound and utilize molecular oxygen and a reducing cofactor like NADPH. nih.govnih.gov The stereochemistry of the double bond (E or Z) is determined by the specific desaturase enzyme. mdpi.com While the general mechanism involves the introduction of a hydroxyl group followed by dehydration, the precise desaturase responsible for the C-5 double bond in this compound may be specific to the producing organism. nih.gov
The amino group in this compound is derived directly from the precursor amino acid, L-serine. The initial condensation reaction catalyzed by serine palmitoyltransferase incorporates the amino group from serine into the growing sphingoid base backbone. nih.govwikipedia.org Therefore, a separate amination step is not required in the later stages of the biosynthesis of this specific amino alcohol. The process starts with the formation of an α-ketoacid from the amino acid, which is then used in subsequent reactions. wikipedia.org
Genetic and Molecular Approaches to Biosynthesis Elucidation
The elucidation of the biosynthetic pathway of sphingolipids and their analogues has been greatly aided by genetic and molecular techniques. nih.gov
Yeast as a Model System: Pioneering work in the yeast Saccharomyces cerevisiae has been instrumental in identifying the genes and enzymes of the sphingolipid metabolic pathway. nih.gov Genetic screens based on specific phenotypes have helped to link the metabolic pathway to various cellular processes. nih.gov
Gene Identification and Characterization: The genes encoding key enzymes such as serine palmitoyltransferase (SPTLC1, SPTLC2, SPTLC3) and dihydroceramide desaturase (DES1) have been identified in various organisms, including humans. nih.gov Mutations in these genes can lead to disruptions in sphingolipid homeostasis and are associated with certain diseases. nih.gov
Enzyme Assays and Structural Biology: In vitro assays using purified enzymes and substrates have been crucial in characterizing the function and kinetics of the biosynthetic enzymes. nih.gov Furthermore, determining the three-dimensional structures of enzymes like SPT provides insights into their catalytic mechanisms. nih.gov
Isotopic Labeling: The use of isotopically labeled precursors, such as labeled serine or fatty acids, allows researchers to trace the incorporation of these molecules into the final amino alcohol product, confirming the biosynthetic origins of different parts of the molecule.
Advanced Stereoselective Synthesis of E,2s,3r 2 Aminotetradec 5 En 3 Ol
Retrosynthetic Analysis of the (E,2S,3R)-2-Aminotetradec-5-en-3-ol Scaffold
A logical retrosynthetic analysis of this compound dictates several strategic disconnections to simplify the complex target into achievable synthetic precursors. The primary disconnection is at the C4-C5 bond, which separates the molecule into two key fragments: a chiral propargylic amino alcohol synthon and a C9 alkyl fragment. This disconnection is strategic as it allows for the late-stage introduction of the long alkyl chain and the concurrent formation of the (E)-alkene.
Further disconnection of the chiral amino alcohol fragment at the C2-N bond suggests a precursor aldehyde, where the amine functionality can be introduced via stereoselective amination. Alternatively, disconnection at the C2-C3 bond points towards a serine-derived starting material, a common strategy in sphingolipid synthesis that utilizes the chiral pool. researchgate.net A key consideration in this analysis is the preservation or controlled installation of the (2S,3R) stereochemistry.
A plausible retrosynthetic pathway is outlined below:
Alkene Formation: The (E)-alkene at C-5 can be formed via a Wittig reaction, Julia olefination, or cross-metathesis, which would connect an eleven-carbon side chain to a five-carbon chiral fragment containing the amino alcohol moiety.
Amino Alcohol Synthon: The core (2S,3R)-amino alcohol can be disconnected to a chiral epoxide or a protected Garner's aldehyde derived from an amino acid like D-serine. elsevierpure.com This approach embeds the C2 stereocenter from a readily available chiral source.
Key Precursors: This leads to simplified and often commercially available starting materials, such as a protected D-serine, an appropriate C11 alkyl halide or aldehyde for the side chain, and reagents for olefination.
This strategic breakdown allows for modular construction, where each key stereochemical feature—the (2S,3R) amino alcohol and the (E)-alkene—is addressed in a controlled and sequential manner.
Strategies for Chiral Control in the Amino Alcohol Moiety
The precise installation of the vicinal (2S,3R)-amino and hydroxyl groups is the most critical challenge in the synthesis of this scaffold. Several powerful asymmetric methods have been developed to achieve this stereochemical arrangement with high fidelity.
The direct formation of the C-N bond with control over the newly formed stereocenter is a highly efficient strategy.
Overman Rearrangement: This powerful transformation allows for the stereospecific conversion of allylic alcohols into allylic amines. For the synthesis of anti-vicinal amino alcohols like the target molecule, a palladium(II)-catalyzed rearrangement of an allylic trichloroacetimidate (B1259523) can be employed. nih.govnih.gov The synthesis would begin with a chiral allylic alcohol, and the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement would transfer the chirality, establishing the C2-amino stereocenter relative to the existing C3-hydroxyl group.
Chiral Auxiliaries and Reagents: The use of chiral auxiliaries, such as Evans' oxazolidinones, can direct the stereochemical outcome of amination reactions on enolates derived from the chiral auxiliary.
Photoredox-Mediated C-O Bond Activation: Modern approaches include the use of photoredox catalysis to activate aliphatic alcohols for C-N bond formation. rsc.org A system using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor can lead to a range of unnatural α-amino acids, a strategy adaptable for amino alcohol synthesis. rsc.orgmdpi.com
| Method | Description | Key Features |
|---|---|---|
| Overman Rearrangement | organic-chemistry.orgorganic-chemistry.org-Sigmatropic rearrangement of an allylic trichloroacetimidate to form an allylic amine. | Highly stereospecific; transfers chirality from an allylic alcohol precursor. nih.govnih.gov |
| Chiral Auxiliary-Directed Amination | Use of a chiral auxiliary (e.g., Evans' oxazolidinone) to control the stereoselective introduction of an amino group. | Well-established and reliable for creating stereocenters adjacent to carbonyl groups. |
| Photoredox Catalysis | Radical-based C-N bond formation using a chiral imine acceptor. | Atom-economical and operates under mild, redox-neutral conditions. rsc.orgmdpi.com |
An alternative and widely used approach involves the creation of a diol from an alkene, which is then converted to the amino alcohol.
Sharpless Asymmetric Dihydroxylation (SAD): This is a premier method for the enantioselective synthesis of vicinal diols from prochiral alkenes. mdpi.comorganic-chemistry.org The reaction utilizes osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand. wikipedia.org For the target molecule, a trans-alkene precursor could be subjected to SAD using the appropriate AD-mix (AD-mix-β for (R,R) or AD-mix-α for (S,S) dihydroxylation on many substrates) to install the two hydroxyl groups with the desired stereochemistry. wikipedia.orgchemeurope.com One of these hydroxyl groups would then be selectively converted to the amine with inversion of configuration to achieve the final (2S,3R) stereochemistry. The reaction is known for its high enantioselectivity and reliability across a broad range of alkene substitution patterns. wikipedia.orgencyclopedia.pub The catalytic cycle involves the formation of an osmium-ligand complex, [3+2] cycloaddition to the alkene, and subsequent hydrolysis to release the diol. wikipedia.org
OsO₄/NMO Dihydroxylation: In cases where the stereochemistry is already established in the substrate, a non-asymmetric dihydroxylation using a catalytic amount of osmium tetroxide with a stoichiometric reoxidant like N-methylmorpholine N-oxide (NMO) can be used. This would be applicable if a chiral alkene precursor is synthesized first.
| Reaction | Reagents | Description | Stereochemical Control |
|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | cat. OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL), Stoichiometric Oxidant (e.g., K₃[Fe(CN)₆], NMO) | Enantioselective conversion of a prochiral alkene to a chiral vicinal diol. organic-chemistry.org | The choice of chiral ligand (AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation. wikipedia.orgchemeurope.com |
| Upjohn Dihydroxylation | cat. OsO₄, NMO | Syn-dihydroxylation of an alkene. | Substrate-controlled diastereoselectivity. |
Approaches for Introducing and Controlling the (E)-Alkene Stereochemistry at C-5
The formation of the C5-C6 double bond with exclusive (E) geometry is another critical aspect of the synthesis. Several olefination reactions are well-suited for this purpose.
Wittig Reaction: The Wittig reaction is a classic method for alkene synthesis from a carbonyl compound and a phosphorus ylide. umass.educhadsprep.comyoutube.com To favor the formation of the (E)-alkene, a stabilized ylide (containing an electron-withdrawing group) is typically required. organic-chemistry.org The reaction of such an ylide with an aldehyde precursor corresponding to the chiral amino alcohol fragment would furnish the desired trans double bond. The high thermodynamic stability of the resulting phosphine (B1218219) oxide provides a strong driving force for the reaction. libretexts.org
Julia-Lythgoe and Julia-Kocienski Olefination: The Julia olefination and its modifications are powerful methods for the stereoselective synthesis of (E)-alkenes. numberanalytics.com The classical Julia-Lythgoe olefination involves the reaction of a phenyl sulfone with an aldehyde, followed by acylation and reductive elimination with sodium amalgam. organic-chemistry.orgwikipedia.org The Julia-Kocienski olefination is a more modern, one-pot variation that often shows very high (E)-selectivity. organic-chemistry.orgorganicreactions.org This reaction would involve coupling a C9-alkyl sulfone with a chiral aldehyde containing the C1-C4 fragment.
Cross-Metathesis: Alkene metathesis, particularly cross-metathesis, has emerged as a powerful tool in complex molecule synthesis. diva-portal.orgdiva-portal.org The reaction of a terminal alkene on the C1-C5 chiral fragment with a long-chain terminal alkene, catalyzed by a ruthenium or molybdenum catalyst, could form the C5-C6 double bond. While controlling stereoselectivity in metathesis can be challenging, modern catalyst systems have been developed that show high (E)-selectivity. nih.govox.ac.ukresearchgate.net
Development of Novel Synthetic Methodologies for this compound
The demand for efficient and modular synthetic routes has driven the development of novel methodologies, including multi-component reactions that can construct complex molecular architectures in a single step.
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. koreascience.kr This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. diva-portal.org
For the synthesis of the aminodiol core of the target molecule, a hypothetical asymmetric three-component reaction could be envisioned. Such a reaction might involve:
An aldehyde (as the electrophile).
An amine source.
A nucleophilic component that delivers the rest of the carbon backbone.
For instance, a three-component 1,3-dipolar cycloaddition of a carbonyl ylide to an aldimine could generate syn-α-hydroxy-β-amino esters with high diastereoselectivity, which are direct precursors to the desired amino alcohol structure. diva-portal.org The development of catalytic asymmetric versions of these MCRs is an active area of research and holds promise for the streamlined synthesis of complex chiral molecules like this compound. acs.org
Organocatalytic and Metal-Catalyzed Asymmetric Transformations
The construction of the vicinal amino alcohol moiety with the desired (2S,3R) stereochemistry is a critical challenge in the synthesis of this compound. Both organocatalytic and metal-catalyzed approaches have proven to be powerful tools for achieving high levels of stereocontrol in the formation of such structural motifs.
Organocatalytic Strategies:
Organocatalysis has emerged as a robust method for the asymmetric synthesis of amino alcohols and their derivatives, avoiding the use of often toxic and expensive heavy metals. Proline and its derivatives are frequently employed as catalysts in asymmetric aldol (B89426) reactions, which can be a key step in building the carbon skeleton of sphingoid bases. For instance, the (S)-proline-catalyzed aldol reaction between an appropriate aldehyde and a ketone has been utilized to construct the D-arabino- and L-ribo-phytosphingosine core with high diastereo- and enantioselectivity. nih.gov This approach highlights the potential of organocatalysis to directly set multiple stereocenters in a single step.
A general strategy involves the reaction of an aldehyde with a protected amino ketone or a related species. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome.
Metal-Catalyzed Transformations:
Transition metal catalysis offers a diverse and highly effective toolkit for asymmetric synthesis. tesisenred.net For the synthesis of molecules like this compound, several metal-catalyzed reactions are particularly relevant:
Asymmetric Aminohydroxylation (AA): This powerful reaction, pioneered by Sharpless, allows for the direct installation of both the amino and hydroxyl groups across a double bond in a stereocontrolled manner. While the original Sharpless AA often provides the syn-amino alcohol, modifications and alternative catalytic systems can be employed to access the desired anti-product.
Asymmetric Allylic Amination (AAA): This method involves the substitution of a leaving group on an allylic substrate with an amine nucleophile, catalyzed by a chiral transition metal complex, often based on palladium or iridium. tesisenred.net This can be a key step in setting the stereochemistry at the C2 position.
Cross-Metathesis: Olefin cross-metathesis, often catalyzed by ruthenium-based catalysts, is a powerful tool for constructing the (E)-alkene moiety present in the target molecule. nih.govacs.org This reaction can be performed at a late stage of the synthesis to introduce the long alkyl chain. For example, a shorter, functionalized alkene can be coupled with a long-chain terminal olefin to generate the desired carbon skeleton. nih.gov
The following table summarizes representative catalytic systems used in the synthesis of related sphingolipid structures.
| Catalyst System | Reaction Type | Substrates | Key Features |
| (S)-Proline | Aldol Reaction | Aldehyde, Ketone | Organocatalytic, high diastereo- and enantioselectivity. nih.gov |
| Palladium Complexes | Asymmetric Allylic Amination | Allylic acetate, Amine | Stereospecific, versatile for C-N bond formation. tesisenred.net |
| Ruthenium-based Catalysts (e.g., Grubbs' catalysts) | Olefin Cross-Metathesis | Terminal Alkenes | Efficient formation of (E)-olefins. nih.govacs.org |
| Copper(I) Catalysts | Alkynylation | Aldehyde, Amine, Alkyne | Stereoselective formation of propargylamines. nih.gov |
Total Synthesis of this compound and Stereoisomers
The total synthesis of this compound and its stereoisomers requires a carefully planned sequence of reactions to control the stereochemistry at C2 and C3, and the geometry of the C5-C6 double bond. While a specific total synthesis of this exact molecule is not extensively documented in readily available literature, the synthesis of structurally related compounds such as (+)-spisulosine and various phytosphingosines provides a clear blueprint. nih.govnih.gov
A plausible synthetic strategy would likely commence from a chiral starting material, often derived from the "chiral pool," such as an amino acid or a carbohydrate. For example, L-serine is a common starting point for the synthesis of sphingolipids, as it already contains the C2 amino group with the correct stereochemistry. mdpi.com
A representative synthetic sequence could involve the following key steps:
Establishment of the C2-C3 Stereochemistry: This can be achieved through various methods, including substrate-controlled reactions where the stereochemistry of the starting material directs the formation of the new stereocenter. Aza-Claisen rearrangement has been successfully employed to establish the erythro-configured amino alcohol motif. nih.gov
Chain Elongation and Formation of the Alkene: The long carbon chain can be introduced through reactions such as Wittig olefination or olefin cross-metathesis. nih.govnih.gov The Wittig reaction can be tuned to favor the formation of the (E)-alkene.
Final Deprotection: The synthesis would conclude with the removal of protecting groups from the amino and hydroxyl functionalities to yield the final target molecule.
The synthesis of stereoisomers can often be achieved by altering the stereochemistry of the starting materials or by using different reagents that favor the formation of alternative diastereomers. For instance, the use of either (R)- or (S)- Garner's aldehyde as a starting material can lead to different stereochemical outcomes. elsevierpure.com
The following table outlines a hypothetical, yet representative, total synthesis approach based on established methodologies.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Protection of L-serine | Boc₂O, Et₃N | Protect the amino and carboxyl groups. |
| 2 | Reduction and Oxidation | DIBAL-H, then Dess-Martin periodinane | Form the corresponding aldehyde (Garner's aldehyde). |
| 3 | Alkynylation | Undec-1-yne, n-BuLi | Introduce the C4-C14 carbon chain. |
| 4 | Stereoselective Reduction | Red-Al® | Reduce the alkyne to the (E)-alkene. |
| 5 | Deprotection and Cyclization | TFA, then NaHCO₃ | Form an oxazoline (B21484) intermediate. |
| 6 | Hydrolysis | aq. NaOH | Open the oxazoline to yield the final product. |
Comparative Analysis of Synthetic Efficiencies and Stereoselectivities
The efficiency and stereoselectivity of a synthetic route are critical metrics for its practicality. When comparing different synthetic strategies for this compound and its analogues, several factors come into play.
Organocatalytic vs. Metal-Catalyzed Routes:
Organocatalytic routes offer the advantage of being environmentally benign and often operationally simpler. However, catalyst loading can sometimes be higher compared to metal-catalyzed reactions, and achieving high stereoselectivity can be highly substrate-dependent.
Metal-catalyzed reactions are often highly efficient, with low catalyst loadings and high turnover numbers. They provide a broad scope of transformations with excellent stereocontrol. tesisenred.net However, the cost and toxicity of the metal catalysts, as well as the need for anaerobic and anhydrous conditions, can be drawbacks.
Linear vs. Convergent Syntheses:
The table below provides a conceptual comparison of different synthetic approaches, highlighting key parameters.
| Synthetic Approach | Key Features | Typical Overall Yield | Stereoselectivity |
| Linear Synthesis from Chiral Pool | Stepwise construction | Low to moderate | High (transferred from starting material) |
| Convergent Organocatalytic Route | Late-stage coupling, metal-free | Moderate | Good to excellent |
| Convergent Metal-Catalyzed Route | High efficiency, late-stage coupling | Moderate to high | Excellent |
Structure Activity Relationship Sar Studies of E,2s,3r 2 Aminotetradec 5 En 3 Ol Derivatives
Principles of Structure-Activity Relationship (SAR) in Long-Chain Amino Alcohols
Long-chain amino alcohols, a class of compounds that includes sphingosine (B13886) and its analogues, exhibit a range of biological activities, including immunosuppressive, anti-inflammatory, and cytotoxic effects. researchgate.net The fundamental structure of these molecules, characterized by a polar head group and a long, hydrophobic alkyl chain, is pivotal to their function. The principles of SAR in this class of compounds revolve around several key structural features: the length and saturation of the alkyl chain, the stereochemistry of the polar head group, and the nature of the functional groups.
The polar head group, typically containing amine and hydroxyl moieties, is crucial for interacting with target proteins, often through hydrogen bonding and electrostatic interactions. nih.gov The long aliphatic chain, on the other hand, is primarily responsible for anchoring the molecule within the lipid bilayers of cell membranes or in the hydrophobic pockets of enzymes.
Elucidating the Influence of Stereochemistry on Biological Interactions
Stereochemistry plays a paramount role in the biological activity of chiral natural compounds and their derivatives. mdpi.comnih.gov The specific three-dimensional arrangement of atoms can significantly affect drug-target binding, metabolism, and cellular uptake. mdpi.comnih.gov
Impact of Chiral Centers at C-2 and C-3 on Activity
The stereochemistry at the C-2 amino and C-3 hydroxyl groups is a critical determinant of biological activity in long-chain amino alcohols. For many sphingosine-like compounds, the specific (2S,3R) configuration is essential for potent activity. This precise spatial arrangement of the amine and hydroxyl groups allows for optimal interaction with the binding sites of target enzymes or receptors. nih.govmdpi.com
Studies on various amino alcohol derivatives have consistently shown that even minor changes in stereochemistry can lead to a dramatic loss of activity. For instance, in certain l-amino alcohol derivatives, only compounds with the S-configuration at the carbon bearing the amino group exhibit significant antifungal activity. nih.gov This highlights the stereospecificity of the biological targets, which can differentiate between enantiomers and diastereomers. mdpi.comnih.gov The interaction with target proteins is often likened to a "lock and key" mechanism, where only the correctly shaped key (the molecule) can fit into the lock (the binding site).
Role of the (E)-Alkene Configuration at C-5 on Biological Profiles
The presence and configuration of a double bond within the alkyl chain also significantly influence the biological profile. The (E)-alkene at the C-5 position in (E,2S,3R)-2-Aminotetradec-5-en-3-ol introduces a rigid kink in the hydrophobic tail. This structural feature can affect how the molecule orients itself within a membrane or a protein's binding pocket.
Investigation of Alkyl Chain Length and Saturation Effects on Activity
The length and degree of saturation of the alkyl chain are critical parameters that modulate the biological activity of long-chain amino alcohols. These features primarily influence the molecule's hydrophobicity and its ability to fit within the binding sites of target proteins.
Research on sphingosine kinase (SphK) inhibitors has demonstrated that varying the length of the alkyl tail can impart selectivity for different isoforms of the enzyme. nih.govnih.gov For a series of FTY720-derived inhibitors, it was found that the length of the alkyl chain could be tuned to achieve selectivity for SphK2 over SphK1. nih.gov This suggests that the binding pockets of the two isoforms have different spatial requirements for the hydrophobic tail.
The table below summarizes the effect of alkyl chain length on the inhibitory activity of a series of sphingosine analogues against SphK1 and SphK2.
| Compound | Alkyl Chain Length | SphK1 Ki (µM) | SphK2 Ki (µM) |
| 9a | C10 | >100 | >100 |
| 9b | C11 | >100 | 58 |
| 9c | C12 | 70 | 25 |
| 9d | C13 | 45 | 15 |
| 9e | C14 | 40 | 10 |
| 9f | C15 | 36 | 7 |
| 9g | C16 | 55 | 12 |
Data adapted from a study on SphK inhibitors, demonstrating that optimal activity and selectivity are achieved with a specific chain length. nih.gov
Saturation of the alkyl chain, by removing double bonds, increases its flexibility. This can either enhance or diminish activity depending on the specific target. For some interactions, the increased conformational freedom may allow the molecule to better adapt to the binding site, while for others, the pre-organized conformation imparted by a double bond may be more favorable. nih.gov
Functional Group Modifications and Their Impact on Molecular Recognition
Modification of the key functional groups, the amine and hydroxyl moieties, provides a powerful tool for probing their roles in molecular recognition and for fine-tuning the biological activity of long-chain amino alcohols.
Derivatization of Amine and Hydroxyl Functionalities
The primary amine and hydroxyl groups are often key points of interaction with biological targets, typically acting as hydrogen bond donors or acceptors. nih.gov Derivatization of these groups can have profound effects on activity.
For example, N-acylation of the amino group can introduce new interaction points and alter the molecule's polarity. In some cases, this can lead to enhanced activity, while in others, it may abolish it completely if the free amine is required for a critical electrostatic interaction, such as the interaction with a negatively charged amino acid residue in a binding pocket. nih.gov
Similarly, modification of the hydroxyl group, for instance, through etherification or esterification, can probe its importance as a hydrogen bond donor. nih.gov If the hydroxyl group is critical for binding, its modification will likely lead to a significant decrease in potency. However, in some instances, such modifications can improve properties like membrane permeability.
The development of chemoselective methods to modify the hydroxyl group in the presence of an amine is an active area of research, as it allows for the systematic exploration of the SAR of these bifunctional molecules. nih.gov The table below illustrates how different functional group modifications in sphingosine analogues can affect their interaction with S1P receptors.
| Compound | Head Group Modification | Relative Binding Affinity |
| S1P | Phosphate (B84403) | High |
| FTY720-P | Phosphonate | High |
| Azetidine derivative | Carboxylate | Moderate |
| SEW2871 | No anionic group | Low |
This table provides a conceptual overview based on findings that ligands with dianionic head groups like phosphate have stronger interactions than those with monanionic or neutral head groups. nih.gov
Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable tools in modern drug discovery, providing deep insights into the interactions between small molecules and their biological targets. For derivatives of this compound, a compound belonging to the class of sphingoid-like amino alcohols, these computational approaches are crucial for understanding their structure-activity relationships (SAR) and for designing new analogs with optimized biological activities. Given the structural similarity of this compound to endogenous sphingolipids like sphingosine and phytosphingosine (B30862), computational studies on these related molecules provide a valuable framework for predicting the behavior of its derivatives.
Ligand-Based and Structure-Based Computational Approaches
In the absence of a crystal structure for the target protein, ligand-based methods are employed, relying on the principle that molecules with similar structures are likely to exhibit similar biological activities. For derivatives of this compound, this involves analyzing a series of analogs with known activities to build a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for biological activity.
For instance, in studies of ceramide analogs, which share the sphingoid backbone, 3D-QSAR models have been developed to understand their inhibitory potential against enzymes like acid ceramidase. nih.gov These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For a hypothetical series of this compound derivatives, a ligand-based approach would involve:
Conformational Analysis: Determining the low-energy conformations of each derivative.
Molecular Alignment: Superimposing the set of molecules based on common structural features.
Pharmacophore Hypothesis Generation: Identifying the key chemical features that are common to the most active compounds.
3D-QSAR Model Building: Correlating the 3D properties of the molecules with their biological activities to create a predictive model.
Structure-based computational approaches , on the other hand, require the 3D structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. Molecular docking is a primary technique in this category, where derivatives of this compound would be computationally placed into the binding site of a target protein. This allows for the prediction of binding conformations and the estimation of binding affinities.
Studies on sphingosine kinase 1 (SK1), a key enzyme in sphingolipid metabolism, have utilized virtual screening and molecular docking to identify novel inhibitors. nih.gov Natural compounds were docked into the SK1 binding pocket, and their binding affinities were compared to known inhibitors. nih.gov This approach could be similarly applied to derivatives of this compound to predict their interaction with relevant targets. The key interactions governing binding, such as hydrogen bonds and hydrophobic contacts, can be elucidated, guiding the design of more potent and selective inhibitors.
Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions obtained from docking. acs.orgnih.gov By simulating the dynamic behavior of the protein-ligand complex over time, MD can provide insights into the stability of the binding mode and the role of conformational changes in the binding process. acs.orgnih.gov For example, MD simulations have been used to study the behavior of sphingosine and phytosphingosine ceramides (B1148491) in lipid bilayers, revealing differences in hydrogen bonding networks and lipid packing that influence membrane properties. acs.orgnih.govnih.govresearchgate.net
Predictive Modeling for Bioactivity Optimization
Predictive modeling, particularly through QSAR, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are then used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
For derivatives of this compound, a QSAR study would involve compiling a dataset of analogs with their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume).
A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is then used to build a model that correlates the descriptors with the observed activity. The predictive power of the QSAR model is assessed through rigorous internal and external validation techniques.
A hypothetical 3D-QSAR study on a series of this compound derivatives targeting a specific enzyme might yield the following insights, often visualized through contour maps:
Steric Fields: Green contours might indicate regions where bulky substituents increase activity, while yellow contours show areas where steric hindrance is detrimental.
Electrostatic Fields: Blue contours could highlight areas where electropositive groups enhance binding, whereas red contours would suggest that electronegative groups are preferred.
Hydrophobic Fields: Yellow regions might denote where hydrophobic character is favorable, and white regions could indicate where hydrophilic properties are beneficial.
Hydrogen Bond Fields: Cyan contours could represent ideal locations for hydrogen bond donors, while magenta contours might show favorable positions for hydrogen bond acceptors.
The table below illustrates the kind of data that would be generated in a QSAR study of hypothetical this compound derivatives, where modifications are made to the N-acyl chain length.
| Compound | N-Acyl Chain Length | LogP (Calculated) | Experimental IC₅₀ (nM) | Predicted IC₅₀ (nM) |
| Derivative 1 | C8 | 4.5 | 150 | 145 |
| Derivative 2 | C10 | 5.2 | 110 | 115 |
| Derivative 3 | C12 | 5.9 | 75 | 80 |
| Derivative 4 | C14 | 6.6 | 50 | 55 |
| Derivative 5 | C16 | 7.3 | 65 | 70 |
| Derivative 6 | C18 | 8.0 | 90 | 85 |
This table is a hypothetical representation for illustrative purposes.
The results from such predictive models can guide the optimization of the lead compound. For instance, if the model indicates that increased hydrophobicity in a specific region enhances activity, new derivatives with longer or more branched alkyl chains at that position can be designed. Conversely, if the model suggests that a hydrogen bond donor is crucial for activity, modifications can be made to incorporate such a group.
In a study on phytosphingosine derivatives, synthetic analogs were created to improve efficacy and reduce toxicity. nih.gov These new compounds showed enhanced anti-inflammatory and antipsoriatic activities, which were attributed to their ability to inhibit specific signaling pathways. nih.gov This demonstrates the power of combining synthesis with biological testing, guided by an implicit understanding of SAR that can be quantified and enhanced by computational modeling.
The integration of ligand-based and structure-based computational approaches with predictive QSAR modeling provides a powerful platform for the rational design of novel this compound derivatives with optimized bioactivity profiles.
Mechanistic Investigations of Biological Actions of E,2s,3r 2 Aminotetradec 5 En 3 Ol
Cellular Target Identification and Validation for Amino Alcohol Activity
The identification of cellular targets is a critical first step in understanding the biological effects of a compound like (E,2S,3R)-2-Aminotetradec-5-en-3-ol. Given its structural similarity to sphingolipids, it is plausible that its cellular targets would overlap with those in the sphingolipid metabolic and signaling pathways. nih.govwikipedia.org Sphingolipids are integral components of cell membranes and are involved in crucial cellular processes like signal transduction and cell recognition. wikipedia.org
Elucidating Molecular Pathways Involved in Cellular Responses
The molecular pathways influenced by this compound would likely involve the regulation of key cellular events such as proliferation, apoptosis, and inflammation. mdpi.com Analogs of sphingoid bases are known to modulate immune cell kinetics. nih.gov For instance, the regulation of endocytosis, ubiquitin-dependent proteolysis, and cytoskeletal dynamics are all influenced by sphingoid bases in yeast. wikipedia.org
Key molecular pathways potentially influenced by this compound could include:
Sphingolipid Metabolism: The compound could act as a substrate or inhibitor of enzymes involved in the sphingolipid metabolic cascade, such as ceramide synthases or kinases. nih.govmdpi.com
Signal Transduction: It may interfere with signaling cascades mediated by sphingosine-1-phosphate (S1P) by interacting with S1P receptors. nih.gov
Protein Kinase C (PKC) Pathway: Sphingosine (B13886) is a known regulator of PKC, suggesting that this compound could also modulate this important signaling pathway. nih.gov
Membrane Interactions and Modulation by this compound
The amphipathic nature of this compound, with its long hydrocarbon chain and polar amino alcohol headgroup, suggests a strong propensity for interaction with cellular membranes. ontosight.ai Sphingolipids are known to form mechanically stable and chemically resistant outer leaflets of the plasma membrane, contributing to cellular protection. wikipedia.org
The insertion of this compound into the lipid bilayer could lead to:
Alterations in Membrane Fluidity and Permeability: The presence of the unsaturated bond in the alkyl chain could introduce kinks, thereby altering the packing of membrane lipids.
Modulation of Membrane Protein Function: Changes in the lipid environment can influence the activity of embedded proteins, such as ion channels and receptors. ontosight.ai
Formation of Lipid Rafts: Sphingolipids are key components of lipid rafts, specialized membrane microdomains involved in signal transduction. This compound could potentially integrate into or disrupt these structures.
Receptor Binding and Activation Studies (if applicable)
While specific receptor binding studies for this compound have not been reported, its structural similarity to sphingosine and its phosphorylated derivative, S1P, points towards potential interactions with G protein-coupled receptors (GPCRs). S1P is the ligand for a family of five S1P receptors (S1PR1-5), which are involved in a myriad of physiological processes. nih.gov
Future research could explore:
Competitive Binding Assays: To determine if this compound or its phosphorylated form can displace S1P from its receptors.
Functional Assays: To assess whether binding to S1P receptors leads to their activation or inhibition, by measuring downstream signaling events like calcium mobilization or adenylyl cyclase activity.
Enzymatic Inhibition or Activation Profiles of this compound
The structure of this compound makes it a candidate for interaction with various enzymes, particularly those involved in lipid metabolism. A well-known sphingosine analog, myriocin (B1677593) (ISP1), is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in sphingolipid biosynthesis. nih.gov
| Enzyme Target | Potential Effect of this compound | Rationale |
| Serine Palmitoyltransferase (SPT) | Inhibition | Structural similarity to the natural substrate, potentially leading to competitive inhibition and a decrease in de novo sphingolipid synthesis. nih.gov |
| Ceramide Synthases (CerS) | Inhibition or Substrate Analog | The amino alcohol backbone is a core component of ceramides (B1148491); the compound could compete with sphingoid bases for acylation. mdpi.com |
| Sphingosine Kinases (SK1/2) | Inhibition or Substrate | The primary alcohol could be a substrate for phosphorylation, or the overall structure could inhibit the binding of sphingosine. nih.gov |
| Acid Sphingomyelinase (aSMase) | Modulation | Some sphingolipid analogs can influence the activity of enzymes involved in the catabolism of sphingolipids. nih.gov |
Antimicrobial Action Mechanisms (e.g., against bacterial and fungal strains)
Long-chain amino alcohols and related sphingolipids have demonstrated antimicrobial properties. The proposed mechanisms of action are often centered around the disruption of microbial cell membranes.
Potential antimicrobial mechanisms of this compound include:
Membrane Disruption: The cationic amino group and the lipophilic tail can facilitate insertion into and disruption of the negatively charged microbial membranes, leading to leakage of cellular contents and cell death. ontosight.ai
Inhibition of Biofilm Formation: Many antimicrobial agents interfere with the ability of bacteria to form biofilms, a key virulence factor.
Enzyme Inhibition: The compound could target essential enzymes within the microbial cells that are involved in cell wall synthesis or other vital metabolic pathways.
Antiproliferative and Cytostatic Mechanism of Action in Cellular Systems
The antiproliferative effects of sphingolipid analogs are well-documented. mdpi.com For instance, certain aminosteroids have been shown to inhibit the proliferation of cancer cells. nih.gov The accumulation of specific ceramide species is often associated with the induction of apoptosis and cell cycle arrest. mdpi.com
The antiproliferative mechanism of this compound could be multifaceted:
Q & A
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Publish detailed step-by-step procedures with explicit reaction conditions (e.g., temperature gradients, stirring rates). Encourage independent replication by collaborating labs. Share analytical standards via open-source repositories. Use platforms like Zenodo to archive datasets and spectra for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
